molecular formula C13H9FN2O3S B10905179 (2E)-N-(4-fluoro-3-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide

(2E)-N-(4-fluoro-3-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide

Cat. No.: B10905179
M. Wt: 292.29 g/mol
InChI Key: FACQCRZZMWBMOL-GQCTYLIASA-N
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Description

(E)-N~1~-(4-FLUORO-3-NITROPHENYL)-3-(2-THIENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of a fluorine atom, a nitro group, and a thiophene ring in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N~1~-(4-FLUORO-3-NITROPHENYL)-3-(2-THIENYL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the Amide Bond: The starting materials, 4-fluoro-3-nitroaniline and 3-(2-thienyl)-2-propenoic acid, are reacted in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of (E)-N~1~-(4-FLUORO-3-NITROPHENYL)-3-(2-THIENYL)-2-PROPENAMIDE may involve:

    Large-Scale Reactors: The reactions are carried out in large-scale reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

    Automated Purification Systems: Advanced purification systems, such as high-performance liquid chromatography (HPLC), are used to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

(E)-N~1~-(4-FLUORO-3-NITROPHENYL)-3-(2-THIENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate.

Major Products

    Reduction: The major product is (E)-N~1~-(4-AMINO-3-NITROPHENYL)-3-(2-THIENYL)-2-PROPENAMIDE.

    Substitution: The major products depend on the nucleophile used, resulting in compounds such as (E)-N~1~-(4-THIOPHENYL-3-NITROPHENYL)-3-(2-THIENYL)-2-PROPENAMIDE.

Scientific Research Applications

(E)-N~1~-(4-FLUORO-3-NITROPHENYL)-3-(2-THIENYL)-2-PROPENAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structural features make it a candidate for use in the development of advanced materials, such as organic semiconductors.

    Biological Studies: Researchers investigate its interactions with biological macromolecules to understand its potential effects on cellular processes.

Mechanism of Action

The mechanism of action of (E)-N~1~-(4-FLUORO-3-NITROPHENYL)-3-(2-THIENYL)-2-PROPENAMIDE involves:

    Molecular Targets: The compound may interact with specific enzymes or receptors, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, potentially affecting processes such as signal transduction, gene expression, or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (E)-N~1~-(4-CHLORO-3-NITROPHENYL)-3-(2-THIENYL)-2-PROPENAMIDE: Similar structure but with a chlorine atom instead of fluorine.

    (E)-N~1~-(4-FLUORO-3-NITROPHENYL)-3-(2-FURYL)-2-PROPENAMIDE: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

(E)-N~1~-(4-FLUORO-3-NITROPHENYL)-3-(2-THIENYL)-2-PROPENAMIDE is unique due to the presence of both a fluorine atom and a thiophene ring, which confer distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H9FN2O3S

Molecular Weight

292.29 g/mol

IUPAC Name

(E)-N-(4-fluoro-3-nitrophenyl)-3-thiophen-2-ylprop-2-enamide

InChI

InChI=1S/C13H9FN2O3S/c14-11-5-3-9(8-12(11)16(18)19)15-13(17)6-4-10-2-1-7-20-10/h1-8H,(H,15,17)/b6-4+

InChI Key

FACQCRZZMWBMOL-GQCTYLIASA-N

Isomeric SMILES

C1=CSC(=C1)/C=C/C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]

Canonical SMILES

C1=CSC(=C1)C=CC(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-]

Origin of Product

United States

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